3-(2,2-Diethoxyethyl)-1H-indole
Description
3-(2,2-Diethoxyethyl)-1H-indole is a substituted indole derivative characterized by a diethoxyethyl group (-CH₂CH(OEt)₂) at the 3-position of the indole core. Its molecular formula is C₁₄H₁₉NO₂ (molecular weight: 233.31 g/mol), with a CAS number of 159884-46-5 . This compound serves as a versatile intermediate in organic synthesis, particularly in constructing carbazole derivatives and heterocyclic frameworks. For example, it has been utilized in acid-catalyzed reactions with 1-benzyl-1H-indole to synthesize 9-benzyl-9H-carbazole derivatives, highlighting its role as a building block in medicinal chemistry .
Properties
CAS No. |
90896-21-2 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-(2,2-diethoxyethyl)-1H-indole |
InChI |
InChI=1S/C14H19NO2/c1-3-16-14(17-4-2)9-11-10-15-13-8-6-5-7-12(11)13/h5-8,10,14-15H,3-4,9H2,1-2H3 |
InChI Key |
UWUYCRGAVBRCRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC1=CNC2=CC=CC=C21)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Diethoxyethyl)-1H-indole typically involves the reaction of indole with 2,2-diethoxyethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to catalyze the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Diethoxyethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
3-(2,2-Diethoxyethyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 3-(2,2-Diethoxyethyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring structure allows for interactions with aromatic amino acids in proteins, potentially modulating their activity. Additionally, the compound may participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism: 3- vs. 1- or 6-Substituted Indoles
The position of the diethoxyethyl group significantly influences chemical behavior and applications:
- 1-(2,2-Diethoxyethyl)-1H-Indole : This positional isomer (CAS 159884-46-5) has the substituent at the 1-position. The steric hindrance near the indole nitrogen may reduce reactivity in electrophilic substitutions compared to the 3-substituted analogue .
- Its molecular formula (C₁₄H₁₉NO₂) matches the target compound, but applications in synthesis remain unexplored in the literature .
Table 1: Positional Isomer Comparison
Functional Group Variations
(a) Ether vs. Amine or Carbonyl Groups
- 1-[(Diethylamino)methyl]-1H-Indole-2,3-Dione: The diethylamino group (-N(Et)₂) and dione structure enhance electron-donating capacity and electrophilicity, making it suitable for Mannich reactions and kinase inhibition studies .
- 7-Chloro-3-(Difluoromethyl)-1H-Indole : Halogenation (Cl, F) introduces electron-withdrawing effects, improving stability and bioactivity in pharmaceuticals .
- 3-Acetyl-1H-Indole : The acetyl group (-COCH₃) at the 3-position increases hydrophobicity, affecting solubility in polar solvents .
Table 2: Functional Group Impact
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